molecular formula C9H13Cl2N3 B573009 (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride CAS No. 1216132-36-3

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride

Cat. No.: B573009
CAS No.: 1216132-36-3
M. Wt: 234.124
InChI Key: YXTHCMNPZMLVOZ-UHFFFAOYSA-N
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Description

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3 It is a derivative of imidazo[1,2-a]pyridine, a class of nitrogen-containing fused heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Amination: The methanamine group is introduced at the 6-position through nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
  • (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride

Uniqueness

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3-methylimidazo[1,2-a]pyridin-6-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-5-11-9-3-2-8(4-10)6-12(7)9;;/h2-3,5-6H,4,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTHCMNPZMLVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857330
Record name 1-(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216132-36-3
Record name 1-(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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